

# The Discontinued Development of Soretolide: A Look into its Early Anticonvulsant Profile

Author: BenchChem Technical Support Team. Date: December 2025



The development of **Soretolide** (also known as D-2916), a potential treatment for epilepsy by Laboratoires Biocodex, appears to have been discontinued. Publicly available information on its development history is scarce and largely dates back to the early 2000s.

**Soretolide** was undergoing Phase II clinical trials around 2001 as a potential therapeutic agent for epilepsy.[1][2] The compound, an isoxazole derivative, demonstrated an anticonvulsant profile in preclinical animal models that was comparable to carbamazepine, a widely used antiseizure medication.[1][2]

## **Preclinical Anticonvulsant Activity**

Limited information from animal studies indicates that **Soretolide** was effective in the maximal electroshock (MES) test, a common screening model for anticonvulsant drugs that can identify compounds effective against generalized tonic-clonic seizures.[1] However, it was found to be poorly active against seizures induced by pentylenetetrazole, suggesting a more specific mechanism of action that may not be effective against absence seizures.

Due to the limited and dated nature of the available information, a detailed in-depth technical guide with comprehensive quantitative data, detailed experimental protocols, and signaling pathway diagrams cannot be constructed. The discontinuation of its development program has resulted in a lack of publicly accessible data from its clinical trials and further preclinical studies. No patents specifically covering **Soretolide** by Laboratoires Biocodex have been identified in the public domain.



Below is a summary of the known preclinical activity of **Soretolide**.

| Preclinical Model                                 | Soretolide Activity | Implication for Seizure Type                                 |
|---------------------------------------------------|---------------------|--------------------------------------------------------------|
| Maximal Electroshock (MES)<br>Test                | Active              | Potential efficacy against generalized tonic-clonic seizures |
| Pentylenetetrazole (PTZ)-<br>induced Seizure Test | Poorly Active       | Likely not effective against absence seizures                |

## Postulated Experimental Workflow for Anticonvulsant Screening

Based on the available information, a generalized experimental workflow for the initial screening of a compound like **Soretolide** can be inferred. This typically involves a tiered approach from in vitro to in vivo models.



Click to download full resolution via product page

Caption: A generalized workflow for anticonvulsant drug discovery.

The development of **Soretolide** was halted after Phase II trials, and the reasons for this decision have not been made public by Laboratoires Biocodex. Without further data, a



comprehensive technical analysis of its development history remains elusive.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Soretolide (Laboratoires Biocodex) PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. squ.elsevierpure.com [squ.elsevierpure.com]
- To cite this document: BenchChem. [The Discontinued Development of Soretolide: A Look into its Early Anticonvulsant Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b152337#laboratoires-biocodex-soretolidedevelopment-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com